molecular formula C14H16O5 B2524807 2-(4-Methoxy-alpha-acetoxybenzyl)acrylic acid methyl ester CAS No. 124957-41-1

2-(4-Methoxy-alpha-acetoxybenzyl)acrylic acid methyl ester

Cat. No. B2524807
M. Wt: 264.277
InChI Key: XBCRXHRIVDBBQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(4-Methoxy-alpha-acetoxybenzyl)acrylic acid methyl ester is complex. It contains total 37 bond(s); 19 non-H bond(s), 9 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 ester(s) (aliphatic) .


Chemical Reactions Analysis

Esters, like 2-(4-Methoxy-alpha-acetoxybenzyl)acrylic acid methyl ester, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction . Esters can be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . Esters can be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Acrylate Ester Compounds A study detailed the synthesis of methyl 2-methoxycarbonyl-3-(4-hydroxyphenyl) propionate through a process involving the condensation of 4-benzyloxybenzaldehyde and methyl malonate, followed by catalytic hydrogenation. This process yielded a significant total yield, emphasizing the efficiency of the synthesis pathway (Xie Bing, 2007).

Lipase-Catalyzed Production of Acrylate Esters Novozym 435 was used in a solventless synthesis of (meth)acrylate esters, exploring the quantitative understanding of reaction kinetics. This study highlighted the effective production of various esters and a better acceptance of methyl acrylates by Novozym 435, compared to methyl methacrylate, showcasing a potential avenue for efficient ester production (Heeres et al., 2019).

Photoreactivity in Polymer Films An investigation into the photohydrolysis of substituted benzyl esters in multilayered polyelectrolyte films revealed that the nature of substituents on the aromatic rings significantly affects the photoreactivity and thermal stability of the films. This insight is crucial for applications where photoreactive polymers are utilized, especially in materials science (Jensen et al., 2004).

Anionic Polymerization of Hydroxyl-Protected Acrylates Research on the anionic polymerizations of hydroxyl-protected α-(hydroxymethyl)acrylates revealed the production of highly isotactic polymers. This study provides valuable insights into the polymerization processes and the properties of the resulting polymers, which are essential for material scientists and chemists specializing in polymer synthesis (Kohsaka et al., 2015).

Atmospheric and Environmental Impact

Gas Phase Reactions of Unsaturated Esters A comprehensive study on the gas phase reactions of unsaturated esters with Cl atoms shed light on the atmospheric oxidation processes of these compounds. Understanding these processes is fundamental for assessing the lifetimes of these compounds in the atmosphere and evaluating their impact on the environment and health (Martín Porrero et al., 2010).

FTIR Gas-Phase Kinetic Study An FTIR gas-phase kinetic study on the reactions of some acrylate esters with OH radicals and Cl atoms provided insights into the atmospheric degradation processes of these compounds. This research is crucial for understanding the reactivity of these compounds and their impact on the environment, including their potential contribution to global warming (Moreno et al., 2014).

properties

IUPAC Name

methyl 2-[acetyloxy-(4-methoxyphenyl)methyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-9(14(16)18-4)13(19-10(2)15)11-5-7-12(17-3)8-6-11/h5-8,13H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCRXHRIVDBBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)OC)C(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-alpha-acetoxybenzyl)acrylic acid methyl ester

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